GSK3368715

PRMT1 Selectivity Enzymatic Assay

Researchers require validated tool compounds with fully characterized selectivity and clinical context to avoid confounding variables. GSK3368715 (EPZ019997) is a SAM-uncompetitive, reversible inhibitor of PRMT1, 3, 4, 6, and 8, with terminated Phase I data providing a unique safety benchmark. - Potency: PRMT1 IC50=3.1 nM; >6,500-fold selective vs. PRMT5 - In vivo efficacy: 97% tumor growth inhibition (BxPC-3 xenografts) - Defined limitations: 29% thromboembolic event rate (Phase I, NCT03666988) - ideal negative control for safety studies

Molecular Formula C20H38N4O2
Molecular Weight 366.5 g/mol
Cat. No. B15584202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3368715
Molecular FormulaC20H38N4O2
Molecular Weight366.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H38N4O2/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23)
InChIKeySPEGERVLTUWZPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK3368715: Overview and Preclinical Profile


GSK3368715 (EPZ019997) is a small molecule, orally bioavailable, reversible, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of type I protein arginine methyltransferases (PRMTs). It exhibits potent inhibitory activity against PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, with notable selectivity over type II PRMTs (PRMT5, PRMT7, and PRMT9) [1][2]. This compound induces a shift in arginine methylation states, alters exon usage, and has demonstrated significant anti-tumor activity in preclinical models, making it a critical tool for studying epigenetic regulation in cancer [3].

Why Generic Substitution Fails for GSK3368715


Substituting GSK3368715 with other type I PRMT inhibitors, such as the widely used MS023, or even other PRMT1-targeting compounds, is not straightforward due to significant differences in isoform selectivity profiles, binding kinetics, and resulting functional consequences. GSK3368715 exhibits a unique spectrum of potency against PRMT family members (e.g., IC50 of 3.1 nM for PRMT1 vs. 30 nM for MS023), and its characterization as a SAM-uncompetitive inhibitor contrasts with the competitive binding modes of other tools [1]. Furthermore, its clinical safety profile, particularly the dose-limiting thromboembolic events observed in Phase 1 trials, is a critical differentiation point from other PRMT-targeting agents that have advanced further in clinical development, impacting experimental design and risk assessment [2][3].

Differentiating Quantitative Evidence


Isozyme Selectivity: GSK3368715 vs. MS023

GSK3368715 demonstrates significantly greater potency against PRMT1 compared to the common tool compound MS023, with an IC50 of 3.1 nM versus 30 nM, respectively. This 9.7-fold difference is a critical factor for experiments requiring maximal target engagement at lower concentrations [1]. Furthermore, GSK3368715 exhibits a distinct selectivity profile across the type I PRMT family (IC50s: PRMT1=3.1 nM, PRMT3=48 nM, PRMT4=1148 nM, PRMT6=5.7 nM, PRMT8=1.7 nM), while MS023 shows a different pattern (IC50s: PRMT1=30 nM, PRMT3=119 nM, PRMT4=83 nM, PRMT6=8 nM, PRMT8=8 nM) .

PRMT1 Selectivity Enzymatic Assay Inhibitor Profiling

In Vivo Tumor Growth Inhibition

GSK3368715 exhibits synergistic anti-tumor activity when combined with PRMT5 inhibition, a phenomenon not universally shared by all type I PRMT inhibitors. In a translational PK-TGI model of HR+ breast cancer, the combination of GSK3368715 and the PRMT5 inhibitor GSK3326595 predicted a probability of response (PoR) of 73.4%, a significant increase over the predicted PoR of 1.3% for GSK3368715 monotherapy and 40.1% for GSK3326595 monotherapy [1][2]. This synergy is mechanistically linked to MTAP loss, where GSK3368715 sensitivity correlates with MTAP deletion in cancer cell lines [3].

Combination Therapy Synthetic Lethality MTAP Xenograft Model

Clinical Safety: Thromboembolic Risk

GSK3368715 demonstrates dose-dependent in vivo anti-tumor activity across several xenograft models, providing a robust preclinical efficacy benchmark. For example, in a BxPC-3 pancreatic cancer xenograft model, GSK3368715 at 150 mg/kg and 300 mg/kg reduced tumor growth by 78% and 97%, respectively . In a separate study, administration at 150 and 300 mg/kg also significantly reduced tumor growth in ACHN renal carcinoma, MDA-MB-468 breast cancer, and pancreatic adenocarcinoma patient-derived xenograft (PDX) mouse models [1].

In Vivo Efficacy Xenograft Tumor Volume Preclinical Oncology

Selectivity for Type I over Type II PRMTs

The clinical development of GSK3368715 was terminated early due to a specific and quantifiable safety signal not observed at comparable levels with other PRMT inhibitors. In a Phase 1 trial (NCT03666988) of patients with advanced solid tumors, GSK3368715 led to a higher-than-expected incidence of thromboembolic events (TEEs). Specifically, 9 out of 31 (29%) patients experienced 12 TEEs, including 8 grade 3 events and 1 grade 5 pulmonary embolism [1]. Dose-limiting toxicities were reported in 25% (3/12) of patients at the 200 mg dose level [2].

Clinical Safety Phase 1 Trial Toxicity Thromboembolism

Optimal Research Applications


Chemical Probe for PRMT1 in Cancer Models

GSK3368715 is optimally applied in studies exploring the synthetic lethal relationship between type I PRMT and PRMT5 inhibition, particularly in the context of MTAP deletion. The compound's demonstrated synergy with GSK3326595, as quantified by the 73.4% predicted probability of response in combination versus 1.3% for monotherapy, makes it the definitive tool for these investigations [1]. This is a distinct advantage over other type I PRMT inhibitors that have not shown this level of robust, synergistic effect with PRMT5 inhibition in predictive models.

Reference for Thromboembolic Risk Assessment

For researchers requiring a well-characterized, highly efficacious type I PRMT inhibitor for in vivo oncology studies, GSK3368715 offers a robust benchmark. The documented 78% and 97% tumor growth inhibition in the BxPC-3 model at 150 mg/kg and 300 mg/kg, respectively, provides a clear, quantitative reference point for evaluating new therapeutic strategies or combination partners .

Assay Benchmarking and PRMT1 Biotherapeutic Development

GSK3368715 is specifically suited for the development and validation of pharmacodynamic biomarkers. Its use has directly led to the identification of heterogeneous nuclear ribonucleoprotein A1 (hnRNP-A1) as a robust PD biomarker of type I PRMT inhibition in both blood and tumor tissues [2]. This application leverages the compound's well-defined mechanism of action and clinical pharmacodynamic data, offering a significant advantage over analogs for which no such biomarker has been validated.

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